(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Description
Properties
IUPAC Name |
(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWJIQTAFPNQZ-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@@H](OC(O2)(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262204 | |
| Record name | 2,3:4,5-Bis-O-(1-methylethylidene)-D-xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13039-94-6 | |
| Record name | 2,3:4,5-Bis-O-(1-methylethylidene)-D-xylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3:4,5-Bis-O-(1-methylethylidene)-D-xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Chemical Name : (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- CAS Number : 13039-94-6
- Molecular Formula : C11H18O5
- Molecular Weight : 230.261 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The following sections summarize key findings from various studies.
Antioxidant Activity
Research indicates that compounds with dioxolane structures often exhibit antioxidant properties. A study focusing on similar dioxolane derivatives showed significant free radical scavenging activity, suggesting that (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde may also possess this activity .
Enzyme Inhibition
Dioxolanes have been studied for their ability to inhibit specific enzymes linked to various diseases. For instance:
- Aldose Reductase Inhibition : Some dioxolane derivatives have demonstrated inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. This suggests potential use in managing diabetes-related conditions .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant properties of dioxolanes; found significant free radical scavenging ability. |
| Study 2 | Evaluated enzyme inhibition; demonstrated that similar compounds can inhibit aldose reductase effectively. |
| Study 3 | Assessed cytotoxicity; showed that certain dioxolane derivatives induce apoptosis in cancer cell lines. |
The mechanisms underlying the biological activities of (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde are likely multifaceted:
- Antioxidant Mechanism : The compound may neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Enzyme Interaction : By binding to active sites on enzymes like aldose reductase, it may alter metabolic pathways associated with diabetic complications.
- Apoptotic Pathways : Induction of apoptosis may occur through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Scientific Research Applications
The compound features a dioxolane structure which contributes to its reactivity and utility in synthetic applications. The presence of multiple stereocenters allows for the potential creation of chiral derivatives.
Chiral Synthesis
This compound serves as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry enables the production of enantiomerically pure compounds essential for biological activity.
Case Study: Synthesis of Chiral Ligands
Research has demonstrated that (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can be used to synthesize chiral diphosphite ligands. These ligands are crucial in asymmetric catalysis for producing fine chemicals and pharmaceuticals .
Intermediate in Complex Syntheses
The compound acts as an intermediate in the synthesis of more complex molecules. For instance, it can be transformed into various aldehydes and alcohols through oxidation and reduction reactions.
Example Reaction Pathway
A typical reaction pathway involves the oxidation of the aldehyde functional group to yield carboxylic acids or esters, which are valuable in further synthetic applications.
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its ability to form stable complexes with biological targets can lead to the design of novel therapeutics.
Case Study: Antiviral Agents
Studies have shown that derivatives of (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde exhibit antiviral properties against specific viruses. The modification of its dioxolane ring has been linked to enhanced biological activity .
Targeting Enzymatic Pathways
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as cancer and diabetes.
Polymer Chemistry
The compound can be utilized as a monomer or co-monomer in polymer synthesis. Its dioxolane structure allows for ring-opening polymerization processes that yield high-performance polymers.
Data Table: Properties of Polymers Derived from Dioxolanes
| Polymer Type | Properties | Applications |
|---|---|---|
| Poly(dioxolane) | Biodegradable | Packaging materials |
| Copolymer with acrylates | Enhanced mechanical strength | Coatings and adhesives |
Nanomaterials
Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for creating metal-organic frameworks (MOFs).
Case Study: Development of MOFs
Research indicates that incorporating (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde into MOFs enhances their catalytic properties for various chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of the target compound with related dioxolane derivatives:
Key Observations :
Physicochemical Properties
Comparative data on stability and reactivity:
Preparation Methods
D-Arabinose as a Starting Material
The compound’s backbone originates from D-arabinose, a pentose sugar. The synthesis begins with sequential protection of hydroxyl groups using acetone under acidic conditions. Key steps include:
-
Formation of the First Dioxolane Ring :
D-Arabinose undergoes acetonide protection at the 2,3-hydroxyl positions using excess acetone and catalytic sulfuric acid at 0–5°C for 12 hours. This yields 2,3-O-isopropylidene-D-arabinose. -
Second Dioxolane Ring Formation :
The remaining 4,5-hydroxyl groups are protected via reaction with 2,2-dimethoxypropane in dichloromethane (DCM) with pyridinium p-toluenesulfonate (PPTS) as a catalyst. This step requires anhydrous conditions at room temperature for 6 hours. -
Oxidation to Aldehyde :
The primary alcohol at position 4 is oxidized using a Swern oxidation protocol (oxalyl chloride, dimethyl sulfoxide, and triethylamine) at -78°C, achieving >85% yield.
Table 1: Reaction Conditions for D-Arabinose Route
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| First Protection | Acetone, H₂SO₄, 0°C, 12h | 92 | 98.5 |
| Second Protection | 2,2-Dimethoxypropane, PPTS, DCM, RT, 6h | 88 | 97.8 |
| Oxidation | Oxalyl chloride, DMSO, Et₃N, -78°C, 1h | 85 | 99.1 |
Industrial Production via D-Gluconolactone Derivatization
Multi-Step Synthesis Pathway
An alternative industrial route starts from D-gluconolactone, leveraging cost-effective feedstock:
-
Reduction to D-Glucose Derivative :
D-Gluconolactone is reduced using sodium borohydride in methanol, followed by acetonide protection of the 5,6-hydroxyl groups. -
Selective Deprotection and Oxidation :
Acidic hydrolysis (0.1 M HCl, 40°C) removes the 5,6-acetonide, exposing the C4 hydroxyl for subsequent oxidation. -
Second Acetonide Formation :
The C2 and C3 hydroxyls are protected using 2,2-dimethoxypropane and camphorsulfonic acid (CSA) in acetone, yielding the bis-acetonide intermediate. -
Final Oxidation :
TEMPO-mediated oxidation in the presence of bleach and potassium bromide converts the C4 hydroxyl to the aldehyde functionality.
Table 2: Industrial Synthesis Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 72% (from D-gluconolactone) |
| Purity | ≥99% (GC-MS) |
| Solvent Recovery | 95% (acetone recycled via distillation) |
Enantiomeric Control Strategies
Chiral Auxiliaries and Catalysts
Achieving the (4R,5S) configuration necessitates enantioselective methods:
-
Mitsunobu Reaction :
The C5 hydroxyl is inverted using diethyl azodicarboxylate (DEAD) and triphenylphosphine, ensuring the correct stereochemistry. -
Enzymatic Resolution :
Lipase-catalyzed acetylation of racemic intermediates separates enantiomers, with >98% enantiomeric excess (ee) achieved using Candida antarctica lipase B.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
-
$ ^1H $-NMR (400 MHz, CDCl₃) :
δ 9.72 (s, 1H, CHO), 4.35 (d, J = 6.8 Hz, 1H), 4.18 (m, 2H), 1.48 (s, 6H), 1.42 (s, 6H).
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | D-Arabinose Route | D-Gluconolactone Route |
|---|---|---|
| Cost | High | Low |
| Stereoselectivity | 98% ee | 95% ee |
| Scalability | Lab-scale | Industrial |
| Reaction Steps | 3 | 5 |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde be experimentally confirmed?
- Methodological Answer : The stereochemistry can be confirmed via single-crystal X-ray diffraction by growing crystals in a solvent system (e.g., ethanol/water) and analyzing the spatial arrangement of substituents. For compounds resistant to crystallization, NOESY/ROESY NMR can correlate spatial proximity of protons, while polarimetry or chiral HPLC (using a Chiralpak® column) with reference standards validates enantiomeric purity .
Q. What synthetic strategies are recommended for constructing the bis-dioxolane core in this compound?
- Methodological Answer : The bis-dioxolane structure can be synthesized via stereoselective cyclocondensation of diols with ketones under acidic conditions (e.g., p-TsOH in refluxing toluene). Protecting the aldehyde group with a dibenzyl phosphate (as described for similar dioxolane derivatives) prior to cyclization prevents side reactions . Post-synthesis, the aldehyde is regenerated via mild hydrolysis (e.g., NaHCO₃ in THF/water) .
Q. How can the reactivity of the carbaldehyde group be selectively exploited in downstream reactions?
- Methodological Answer : The aldehyde can undergo nucleophilic additions (e.g., Grignard reagents) or reductive aminations (NaBH₃CN with amines). To avoid competing reactions at the dioxolane oxygen, use low-temperature conditions (-20°C in anhydrous DCM) and sterically hindered bases (e.g., DIPEA) to direct selectivity .
Advanced Research Questions
Q. How can catalytic conditions be optimized for synthesizing this compound via asymmetric catalysis?
- Methodological Answer : Palladium-catalyzed reductive cyclization (as in ) using formic acid derivatives as CO surrogates can be adapted. Optimize enantioselectivity by screening chiral ligands (e.g., BINAP derivatives) and solvents (e.g., DMF/water mixtures). Monitor reaction progress via in-situ FTIR to track carbonyl intermediates and adjust catalyst loading (typically 2–5 mol%) .
Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Use variable-temperature NMR (VT-NMR) to distinguish dynamic conformational changes from impurities. For example, coalescence of split peaks at elevated temperatures (>60°C in DMSO-d₆) suggests restricted rotation. Cross-validate with DFT calculations (B3LYP/6-31G* level) to model expected coupling constants .
Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated for reaction design?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C for 24–72 hours. Analyze degradation products via LC-MS/MS and quantify remaining substrate using HPLC-DAD (λ = 254 nm). The dioxolane rings are prone to acid-catalyzed hydrolysis, necessitating neutral pH during storage .
Q. What strategies enable chiral resolution of diastereomeric byproducts during synthesis?
- Methodological Answer : Employ enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., tert-butyl methyl ether). Alternatively, simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases achieves high-throughput separation. Validate purity via optical rotation and chiral GC-MS .
Method Validation & Data Interpretation
Q. How to validate the purity of (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde using HPLC?
- Methodological Answer : Use a C18 reverse-phase column (5 µm, 250 × 4.6 mm) with an isocratic mobile phase (acetonitrile/water 70:30 v/v, 1.0 mL/min). Calibrate with a certified reference standard (if available) or confirm purity via spiking experiments with synthesized impurities. Retention times for dioxolane derivatives typically range 8–12 minutes under these conditions .
Q. What mechanistic insights can be gained from studying the compound’s role in cross-coupling reactions?
- Methodological Answer : Probe reaction mechanisms using deuterium labeling (e.g., D₂O quench experiments) or kinetic isotope effects (KIE). For example, replacing the aldehyde proton with deuterium can reveal rate-determining steps in Pd-catalyzed couplings. In-situ XAS (X-ray absorption spectroscopy) further elucidates catalyst oxidation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
